2-(Chloromethyl)-6-methyl-1H-benzimidazole hydrochloride
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Overview
Description
2-(Chloromethyl)-6-methyl-1H-benzimidazole hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the chloromethyl group at the 2-position and the methyl group at the 6-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methyl-1H-benzimidazole hydrochloride typically involves the chloromethylation of 6-methyl-1H-benzimidazole. One common method includes the reaction of 6-methyl-1H-benzimidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydrobenzimidazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-methyl-1H-benzimidazole hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methyl-1H-benzimidazole hydrochloride depends on its specific application. In biological systems, it may act by inhibiting the activity of certain enzymes or receptors, thereby disrupting essential biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxy/ethoxy-pyridines
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-1H-benzimidazole
Uniqueness
2-(Chloromethyl)-6-methyl-1H-benzimidazole hydrochloride is unique due to the specific positioning of the chloromethyl and methyl groups on the benzimidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, affecting its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-2-3-7-8(4-6)12-9(5-10)11-7;/h2-4H,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSHAAPOQLEKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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